Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO5S and a molecular weight of 341.42 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester and a tosyloxymethyl group. This compound is primarily used in research and development settings, particularly in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tosyl chloride in the presence of a base, followed by esterification with tert-butyl chloroformate . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The tosyloxymethyl group can be replaced by other nucleophiles, leading to the formation of different azetidine derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various azetidine derivatives depending on the nucleophile used.
Reduction: Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
Oxidation: Products with additional oxygen-containing functional groups.
Scientific Research Applications
Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. The tosyloxymethyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. The azetidine ring can also participate in ring-opening reactions, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a tosyloxymethyl group.
Tert-butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate: Contains a methylsulfonyl group instead of a tosyloxymethyl group.
Uniqueness
Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate is unique due to its combination of a tosyloxymethyl group and an azetidine ring, which provides specific reactivity and stability characteristics. This makes it particularly useful in synthetic chemistry for the development of complex molecules .
Properties
IUPAC Name |
tert-butyl 3-[(4-methylphenyl)sulfonyloxymethyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)21-11-13-9-17(10-13)15(18)22-16(2,3)4/h5-8,13H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWZHBHLUWHUKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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